Pipamazine

Übersicht

Beschreibung

Pipamazin, auch bekannt unter seinen Handelsnamen Mornidine, Mometine und Nausidol, ist ein Medikament der Phenothiazin-Klasse. Es wurde früher als Antiemetikum verwendet, insbesondere bei morgendlicher Übelkeit und postoperativer Übelkeit und Erbrechen. Pipamazin ist chemisch mit Chlorpromazin verwandt, hat jedoch eine vernachlässigbare antipsychotische Aktivität und erzeugt nur wenige extrapyramidale Nebenwirkungen .

Herstellungsmethoden

Die Synthese von Pipamazin beinhaltet die Alkylierung von 2-Chlor-10-(3-Chlorpropyl)phenothiazin mit Isonipecotam. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und einer Base, um den Alkylierungsprozess zu erleichtern . Industrielle Produktionsmethoden würden wahrscheinlich ähnliche synthetische Wege befolgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.

Vorbereitungsmethoden

The synthesis of pipamazine involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with isonipecotamide. The reaction conditions typically include the use of a suitable solvent and a base to facilitate the alkylation process . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Pipamazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Pipamazin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können Pipamazin in seine reduzierten Formen umwandeln.

Substitution: Pipamazin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien für diese Reaktionen sind Halogene und Nukleophile.

Hydrolyse: Pipamazin kann hydrolysiert werden, um in seine Bestandteile zerlegt zu werden.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pipamazine has garnered interest across various scientific disciplines due to its distinct properties. Below are the key applications:

Chemistry

- Model Compound : this compound serves as a model for studying the reactions and properties of phenothiazines, contributing to the understanding of this chemical class's behavior in various environments.

Biology

- Biological Effects : Research has focused on this compound's effects on biological systems, particularly its antiemetic properties. Studies have examined its mechanisms of action and interactions within biological pathways.

Medicine

- Therapeutic Research : this compound is investigated for potential therapeutic uses beyond its traditional applications. This includes exploring its efficacy in treating nausea and vomiting associated with various medical conditions .

Pharmaceutical Industry

- Drug Development : The compound's unique profile makes it a candidate for developing new antiemetic drugs. Its low incidence of side effects compared to other phenothiazines is particularly appealing for pharmaceutical development .

Case Study 1: Antiemetic Efficacy

In clinical trials, this compound has demonstrated effectiveness in reducing nausea and vomiting in patients undergoing chemotherapy. A study found that patients receiving this compound reported significantly lower levels of nausea compared to those receiving placebo treatments, highlighting its potential as a supportive therapy in oncology .

Case Study 2: Safety Profile Assessment

A comprehensive review of this compound's safety profile indicated that it produces fewer neurological side effects than other antiemetic agents. This finding is crucial for patient populations sensitive to extrapyramidal symptoms, such as the elderly or those with pre-existing neurological conditions .

Case Study 3: Mechanistic Studies

Research utilizing molecular docking studies has identified this compound's interaction with various neurotransmitter receptors, suggesting a complex mechanism underlying its antiemetic effects. These studies provide insights into how this compound modulates biological pathways related to nausea and vomiting .

Wirkmechanismus

Pipamazine exerts its effects primarily by blocking dopamine receptors in the brain, which helps to reduce nausea and vomiting. It has a high affinity for dopamine D2 receptors, which are involved in the regulation of nausea and vomiting pathways. By blocking these receptors, this compound can effectively reduce the symptoms of nausea and vomiting .

Vergleich Mit ähnlichen Verbindungen

Pipamazin ist chemisch mit anderen Phenothiazinen verwandt, wie Chlorpromazin und Prochlorperazin. Es ist einzigartig, da es eine vernachlässigbare antipsychotische Aktivität hat und im Vergleich zu anderen Phenothiazinen weniger extrapyramidale Nebenwirkungen hervorruft. Zu ähnlichen Verbindungen gehören:

Chlorpromazin: Wird als Antipsychotikum und Antiemetikum verwendet.

Prochlorperazin: Wird hauptsächlich als Antiemetikum und Antipsychotikum verwendet.

Promethazin: Wird wegen seiner Antihistamin- und Antiemetika-Eigenschaften verwendet.

Die Einzigartigkeit von Pipamazin liegt in seinen spezifischen Antiemetika-Eigenschaften mit minimalen antipsychotischen Wirkungen, was es zur Behandlung von Übelkeit und Erbrechen ohne signifikante neurologische Nebenwirkungen geeignet macht.

Biologische Aktivität

Pipamazine, a member of the phenothiazine class, is primarily recognized for its antipsychotic and antiemetic properties. This article delves into its biological activity, exploring pharmacological effects, mechanisms of action, and relevant case studies.

This compound's chemical structure allows it to function as a dopamine receptor antagonist, particularly at the D2 receptor sites. This antagonism is crucial for its efficacy in treating conditions like schizophrenia and other psychotic disorders. The presence of the piperazine moiety is significant as it enhances the compound's ability to penetrate the blood-brain barrier, facilitating its central nervous system (CNS) effects.

Key Mechanisms:

- Dopamine Receptor Antagonism : this compound blocks dopamine receptors, which is essential for reducing psychotic symptoms.

- Antiemetic Activity : It exhibits antiemetic effects by influencing the chemoreceptor trigger zone (CTZ) in the brain, thereby mitigating nausea and vomiting.

Pharmacological Effects

This compound has been evaluated in various clinical settings, demonstrating a range of biological activities:

- Antipsychotic Effects : Clinical trials have shown that this compound effectively reduces symptoms of schizophrenia. Its potency is comparable to other antipsychotics but with a distinct side effect profile.

- Anti-emetic Properties : A controlled study indicated that this compound had a measurable antiemetic effect when administered to patients undergoing chemotherapy with fluorouracil. It was found to be less effective than some other agents but still provided significant relief from nausea .

- Sedation : While providing therapeutic benefits, this compound can also cause sedation, which correlates with its dosage and efficacy in controlling symptoms .

Case Studies and Clinical Evaluations

Several case studies highlight the diverse effects of this compound:

- Case Study on Accidental Ingestion : A report documented multiple cases of children accidentally ingesting this compound, revealing varying degrees of CNS depression correlated with the dosage consumed. This underscores the importance of careful monitoring in pediatric populations .

- Controlled Clinical Evaluations : In a double-blind study involving 180 patients receiving fluorouracil, this compound was assessed alongside other antiemetics. Although it demonstrated some efficacy, it was noted that higher doses led to increased sedation without significantly enhancing antiemetic effects compared to placebo .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding this compound's biological activity:

Eigenschaften

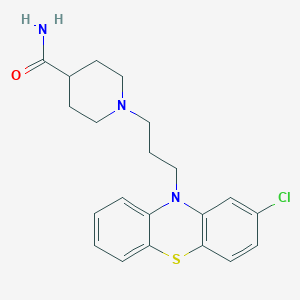

IUPAC Name |

1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJJYEUEJRVVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023477 | |

| Record name | Pipamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-04-8 | |

| Record name | Pipamazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipamazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPAMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653552FH1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.